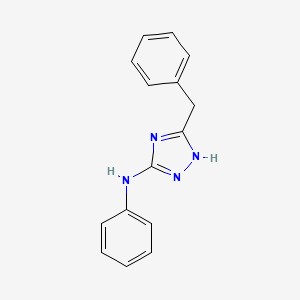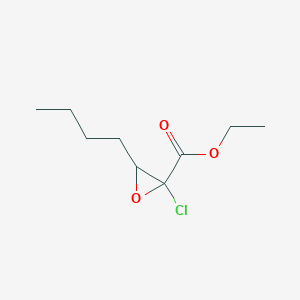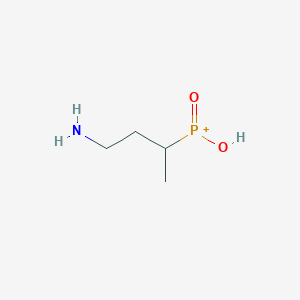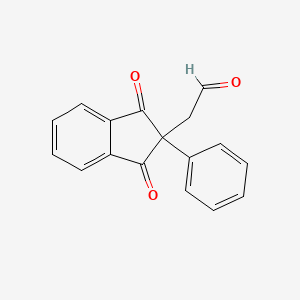
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- is an organic compound that belongs to the indene family Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- typically involves multi-step organic reactions. One common method is the hydrogenation of indene derivatives, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, where indene is subjected to hydrogenation in the presence of suitable catalysts. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated indenes, nitro indenes.
Aplicaciones Científicas De Investigación
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene, 2,3-dihydro-1,2-dimethyl-: Similar structure but with different substituents, leading to variations in reactivity and applications.
1H-Indene, 1-hexadecyl-2,3-dihydro-: Contains a long alkyl chain, making it more hydrophobic and suitable for different applications.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Another indene derivative with distinct substituents affecting its chemical properties.
Uniqueness
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
104079-37-0 |
|---|---|
Fórmula molecular |
C17H12O3 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
2-(1,3-dioxo-2-phenylinden-2-yl)acetaldehyde |
InChI |
InChI=1S/C17H12O3/c18-11-10-17(12-6-2-1-3-7-12)15(19)13-8-4-5-9-14(13)16(17)20/h1-9,11H,10H2 |
Clave InChI |
DKOSUQGUSBHBEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
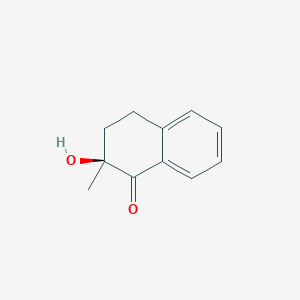
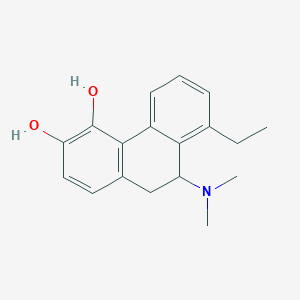
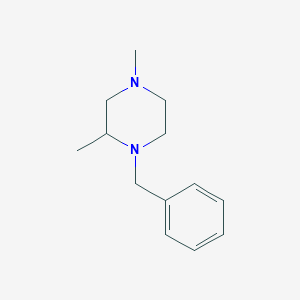
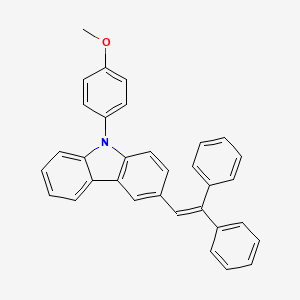
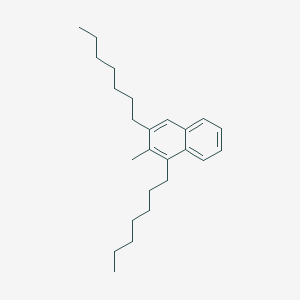


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
